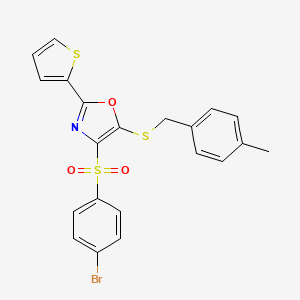

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.

Thioether formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonyl group in the compound is typically introduced via oxidation of a thioether precursor. Key reactions include:

| Reaction | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Thioether → Sulfonyl oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH (60°C, 4h) | Sulfone formation with retention of oxazole and thiophene rings | |

| Side-chain oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid derivatives (e.g., methylbenzyl → benzoic acid analog) |

These reactions are critical for modifying solubility and electronic properties, influencing biological activity.

Nucleophilic Substitution

The bromophenyl group undergoes substitution reactions under catalytic conditions:

Palladium-catalyzed Suzuki-Miyaura couplings are particularly effective for introducing diverse aryl groups.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reduction of the sulfonyl group requires careful control to avoid over-reduction.

Cyclization and Ring-Opening

The oxazole ring participates in cycloaddition and ring-opening reactions:

Cyclization reactions often exploit the electron-deficient nature of the oxazole ring .

Thioether-Specific Reactivity

The (4-methylbenzyl)thio group undergoes distinct transformations:

| Reaction | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> (acetone, rt) | Sulfonium salts (enhanced water solubility) | |

| Disulfide formation | I<sub>2</sub>/EtOH (reflux) | Symmetrical disulfides (useful for dimeric drug design) |

Thioether alkylation is reversible under acidic conditions, enabling dynamic modification.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Half-life | Degradation Products | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.1h | Oxazole ring-opened thioamide | |

| pH 7.4 (blood) | >24h | Stable |

This stability profile supports its potential as an orally bioavailable agent .

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound features:

- Bromophenyl sulfonyl moiety : Known for enhancing solubility and stability.

- Methylbenzyl thio group : Potentially increases lipophilicity and biological activity.

- Thiophene ring : Contributes to various pharmacological properties.

The molecular formula is C21H16BrNO3S3, indicating a complex arrangement of atoms that may interact with biological targets effectively.

Medicinal Chemistry

The oxazole ring structure is often associated with various pharmacological activities. Compounds with similar structures have been reported to exhibit:

- Antimicrobial properties : Studies show that oxazole derivatives can inhibit bacterial growth and may serve as lead compounds for antibiotic development.

- Anti-inflammatory effects : Some derivatives demonstrate significant anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Analgesic Activity

Research indicates that derivatives of oxazole, including those similar to 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole, have shown promising results in analgesic assays. For example:

- In a study involving new oxazolones, compounds were evaluated using the writhing test and hot plate test, indicating their potential as analgesics .

- Molecular docking simulations suggested binding affinities to pain-related targets such as COX-2, supporting their development for pain management therapies .

Toxicological Assessments

Preliminary toxicity evaluations are crucial for determining the safety profile of new compounds. The acute toxicity studies of related oxazolones showed no lethal effects in mice, indicating a favorable safety margin . Histopathological assessments revealed no significant adverse effects on organ tissues, which is essential for further clinical development.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized a series of oxazolones containing the bromophenyl sulfonyl group. The compounds were characterized using spectral techniques such as FTIR and NMR spectroscopy. The synthesis involved reactions with aromatic aldehydes in specific conditions to yield high-purity products suitable for biological testing .

Another study focused on evaluating the analgesic properties of synthesized oxazolones. The results indicated that certain derivatives exhibited higher analgesic activity compared to standard drugs like aspirin. This was assessed through pharmacological tests that measured pain response in animal models .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory properties |

| Analgesic Activity | Promising results in pain management assays |

| Toxicological Assessment | Low toxicity with no significant adverse effects observed |

Mecanismo De Acción

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole: Lacks the thioether group.

5-((4-Methylbenzyl)thio)-2-(thiophen-2-yl)oxazole: Lacks the sulfonyl group.

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)oxazole: Lacks the thiophene ring.

Uniqueness

The presence of multiple functional groups in 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole makes it unique and potentially useful for a wide range of applications, from organic synthesis to materials science.

Actividad Biológica

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The compound is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, suggesting potential applications in treating infections. A study demonstrated that these compounds disrupt bacterial cell membranes, leading to cell lysis and death .

Antitumor Activity

The compound has been evaluated for its antitumor potential. Pyrazole derivatives, which share structural similarities with this oxazole compound, have shown promising results against cancer cell lines by inhibiting key pathways involved in tumor growth. Specifically, they target BRAF(V600E) and EGFR pathways, which are critical in certain types of cancers .

Anti-inflammatory Effects

In vitro studies have indicated that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromophenyl and thiophenyl groups significantly influences its interaction with biological targets. The sulfonamide moiety enhances solubility and bioavailability, while the thioether group contributes to its binding affinity to various enzymes and receptors involved in disease processes .

Case Study 1: Antimicrobial Testing

A series of tests were conducted on synthesized derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the substituents led to varying degrees of antimicrobial efficacy, highlighting the importance of structural variations in enhancing biological activity.

| Compound Variant | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Original Compound | 15 | 32 |

| Variant A | 20 | 16 |

| Variant B | 18 | 24 |

Case Study 2: Antitumor Activity

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), it was found that certain analogs of the compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 10 |

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNJGGJCXMXIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.